Superior Inertness in Active Transport Models: A Key Differentiator for Cellular Assays
In a comparative study on frog gastric mucosa, 4-hydroxymethylimidazole exhibited minimal interference with active transport processes. At a concentration of 10 mM, it had little or no effect on acid secretion (Jh), short-circuit current (Isc), or oxygen consumption (qO2), in stark contrast to other imidazoles [1]. This lack of effect is a critical differentiator for researchers requiring an imidazole scaffold that does not perturb cellular bioenergetics.
| Evidence Dimension | Effect on acid secretion (Jh) in frog gastric mucosa |
|---|---|
| Target Compound Data | Little or no effect at 10 mM |
| Comparator Or Baseline | Imidazole: reduced Jh by 80% at 10 mM; N-methylimidazole, 2-methylimidazole, 4(5)-methylimidazole, benzimidazole: abolished Jh. |
| Quantified Difference | >80% difference in activity; 4-hydroxymethylimidazole is uniquely inert. |
| Conditions | Frog gastric mucosa in vitro, compound concentration 10 mM. |
Why This Matters
This inertness ensures that Imidazole-4-methanol can be used as a structural component or control without confounding effects on cellular ion transport and metabolism, which is not guaranteed with other imidazole analogs.
- [1] Effect of imidazoles on active transport by gastric mucosa and urinary bladder. American Journal of Physiology-Legacy Content, 1965, 208(6), 1183-1190. View Source
